molecular formula C20H13FO2 B12534881 (4-Benzoylphenyl)(4-fluorophenyl)methanone CAS No. 673457-82-4

(4-Benzoylphenyl)(4-fluorophenyl)methanone

Cat. No.: B12534881
CAS No.: 673457-82-4
M. Wt: 304.3 g/mol
InChI Key: RARZRMJLLCFMBG-UHFFFAOYSA-N
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Description

(4-Benzoylphenyl)(4-fluorophenyl)methanone, also known as bis(4-fluorophenyl)methanone, is an organic compound with the molecular formula C13H8F2O. This compound is a colorless solid commonly used as a precursor to high-performance polymers such as polyetheretherketone (PEEK). It is known for its stability and resistance to chemical attacks, making it valuable in various industrial applications .

Properties

CAS No.

673457-82-4

Molecular Formula

C20H13FO2

Molecular Weight

304.3 g/mol

IUPAC Name

[4-(4-fluorobenzoyl)phenyl]-phenylmethanone

InChI

InChI=1S/C20H13FO2/c21-18-12-10-17(11-13-18)20(23)16-8-6-15(7-9-16)19(22)14-4-2-1-3-5-14/h1-13H

InChI Key

RARZRMJLLCFMBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Benzoylphenyl)(4-fluorophenyl)methanone is typically synthesized through the acylation of fluorobenzene with p-fluorobenzoyl chloride. The reaction is conducted in the presence of an aluminum chloride catalyst in a petroleum ether solvent . The process involves the following steps:

  • Mixing fluorobenzene with aluminum chloride.
  • Adding p-fluorobenzoyl chloride to the mixture.
  • Allowing the reaction to proceed at a controlled temperature.
  • Isolating and purifying the product.

Industrial Production Methods

Industrial production of (4-Benzoylphenyl)(4-fluorophenyl)methanone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(4-Benzoylphenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Benzoylphenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or interact with cellular components, leading to its antimicrobial effects. The compound’s structure allows it to fit into enzyme active sites, disrupting normal biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: Similar in structure but with two fluorine atoms on the benzene rings.

    Bis(4-fluorophenyl)methanol: The reduced form of (4-Benzoylphenyl)(4-fluorophenyl)methanone.

    4-Fluorobenzophenone: Contains only one fluorine atom on the benzene ring

Uniqueness

(4-Benzoylphenyl)(4-fluorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual fluorine substitution enhances its stability and reactivity, making it a valuable compound in various applications .

Biological Activity

(4-Benzoylphenyl)(4-fluorophenyl)methanone, also known as benzoylfluorophenylmethanone, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of (4-Benzoylphenyl)(4-fluorophenyl)methanone can be represented as follows:

  • Molecular Formula : C15_{15}H12_{12}F1_{1}O1_{1}
  • Molecular Weight : 240.26 g/mol

This compound features a benzoyl group attached to a fluorophenyl moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that (4-Benzoylphenyl)(4-fluorophenyl)methanone exhibits notable antimicrobial properties. For instance, it has been investigated for its efficacy against various bacterial strains.

  • Case Study : In vitro assays demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both bacteria.

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of (4-Benzoylphenyl)(4-fluorophenyl)methanone has also been explored.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. In particular, it has shown effectiveness against breast cancer cell lines (MCF-7), with IC50_{50} values around 15 µM.

Research Findings

A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest at G2/M phase
A54925Inhibition of proliferation

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Other Pharmacological Activities

In addition to its antimicrobial and anticancer properties, (4-Benzoylphenyl)(4-fluorophenyl)methanone has been investigated for other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals in various assays, contributing to its overall therapeutic profile.

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